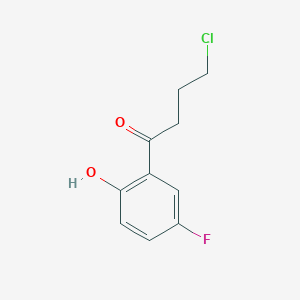
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one
説明
“4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one” is a chemical compound with the molecular formula C10H10ClFO2 . It has a molecular weight of 216.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanone group with a chlorine atom on the first carbon, a fluorine atom and a hydroxyl group on the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.64 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.科学的研究の応用
Structural Analysis and Hydrolysis
- Intramolecular Hydrolysis Sensitivity : The hydrolysis of compounds similar to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one, like 4-chloro-1-(4'-hydroxyphenyl)butan-1-one, shows sensitivity to the substitution pattern on the phenyl ring and the number of methylene groups between the carbonyl carbon and the carbon joined to the chlorine (Kalyanam & Likhate, 1987).
Taste and Organoleptic Properties
- Sensorial Impact of Fluorine Substituents : A study on fluoro substituted derivatives indicates that the taste of these compounds is almost indistinguishable from that of their non-fluorinated analogs, significantly impacting their organoleptic properties (Schlosser & Michel, 1996).
Synthesis and Reactions
- Preparation of Fluoroalkoxy-Butadienes : The compound has been used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, demonstrating the versatility of such compounds in synthetic chemistry (Patrick, Rogers, & Gorrell, 2002).
- Electrophilic Boronation : The compound's analogs have been used in the ortho-directed electrophilic boronation of benzyl ketones, leading to the formation of complex boron heterocycles (Arcus, Main, & Nicholson, 1993).
Crystallographic Structure
- X-ray Crystallography : The crystallographic structure of compounds similar to this compound has been determined, providing insights into their molecular configuration (Shi & Jian, 1999).
Electrochemical Studies
- Electrocatalytic Hydrogenation : Analogous compounds have been studied for their electrocatalytic hydrogenation properties, revealing potential in organic synthesis and material science (Bryan & Grimshaw, 1997).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Compounds similar to this compound have shown anti-inflammatory activity, particularly when combined with small lipophilic groups (Goudie et al., 1978).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The synthesis and structural analysis of fluoro-containing polymers derived from compounds similar to this compound have been explored, highlighting the compound's role in advanced material science (Li, Shen, & Zhang, 2015).
Medicinal Chemistry
- Neuroleptic Agent Metabolism : The metabolism of neuroleptic agents related to this compound in rats and humans has been studied, contributing to our understanding of pharmaceutical metabolism (Hawkins, Moore, & Chasseaud, 1977).
Pharmacological Relevance
- Sigma-2 Ligands and Anticancer Activity : Analogous compounds have been investigated as sigma-2 ligands with potential anticancer activity, demonstrating the compound's relevance in cancer research (Asong et al., 2019).
Safety and Efficacy in Animal Feed
- Use as Flavourings in Animal Feed : The safety and efficacy of compounds in the same group as this compound when used as flavourings in animal feed have been assessed, indicating its potential in animal nutrition (Aquilina et al., 2016).
特性
IUPAC Name |
4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-5-1-2-9(13)8-6-7(12)3-4-10(8)14/h3-4,6,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSEPVUQCAIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



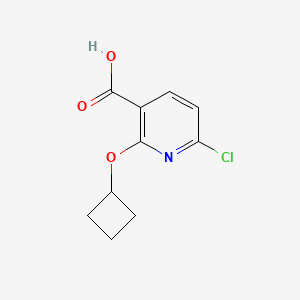
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
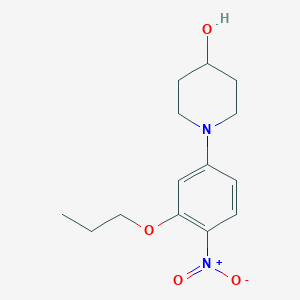
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)

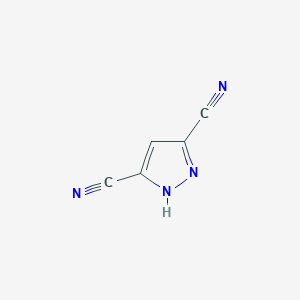
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)

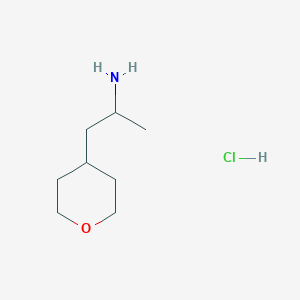

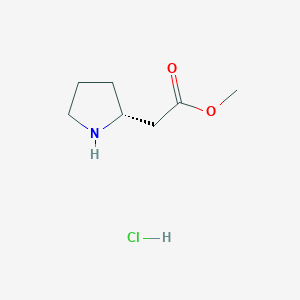
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)